gamma-Ionone

Description

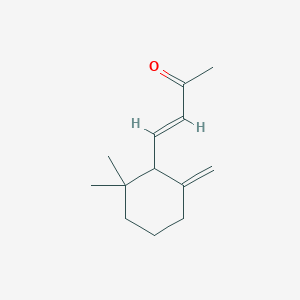

Structure

3D Structure

Propriétés

IUPAC Name |

4-(2,2-dimethyl-6-methylidenecyclohexyl)but-3-en-2-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H20O/c1-10-6-5-9-13(3,4)12(10)8-7-11(2)14/h7-8,12H,1,5-6,9H2,2-4H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SFEOKXHPFMOVRM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C=CC1C(=C)CCCC1(C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H20O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID5052543 | |

| Record name | 4-(2,2-Dimethyl-6-methylenecyclohexyl)-3-buten-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5052543 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

192.30 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

79-76-5 | |

| Record name | γ-Ionone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=79-76-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-(2,2-Dimethyl-6-methylenecyclohexyl)-3-buten-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5052543 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Chemical Structure and Properties

Gamma-ionone is a monoterpene ketone with the molecular formula C13H20O. hmdb.cacymitquimica.com Its structure features a cyclohexene (B86901) ring with a ketone functional group. cymitquimica.com The precise IUPAC name is (3E)-4-(2,2-dimethyl-6-methylidenecyclohexyl)but-3-en-2-one. wikipedia.orghmdb.ca

Below is a table summarizing key chemical and physical properties of this compound:

| Property | Value |

| Molecular Formula | C13H20O |

| Molecular Weight | 192.30 g/mol |

| CAS Number | 79-76-5 |

| Appearance | Colorless to pale yellow liquid |

| Boiling Point | 267.00 to 268.00 °C @ 760.00 mm Hg |

| Density | 0.925–0.934 g/cm³ at 25°C |

| Refractive Index | 1.498–1.503 at 20°C |

| Water Solubility | 8.83 mg/L @ 25 °C (estimated) |

| LogP | 3.505 (estimated) |

(Data sourced from multiple references including hmdb.cacymitquimica.comthegoodscentscompany.comchemsrc.com)

Chemical Synthesis and Production Methodologies for Gamma Ionone

Historical Chemical Synthesis Approaches

The traditional synthesis of ionones involves the acid-catalyzed cyclization of pseudoionone (B86502). perfumerflavorist.com This foundational method, while effective for producing a mixture of ionones, struggles to yield gamma-ionone with high selectivity.

The primary difficulty in synthesizing this compound lies in its chemical instability under the acidic conditions typically used for the cyclization of its precursor, pseudoionone. scispace.com During the reaction, the initial formation of a cyclic carbocation intermediate can lead to three different isomers: alpha, beta, and gamma. researchgate.netresearchgate.net The gamma-isomer is often a primary product, but it can be consecutively converted to alpha-ionone (B122830) or, under stronger acidic conditions, to the more stable beta-ionone (B89335). researchgate.netresearchgate.net It has been noted that phosphoric acid and 60% sulfuric acid are not potent enough to induce the isomerization of alpha- to beta-ionone at 40°C, highlighting the delicate balance of reaction conditions required. perfumerflavorist.com The sensitivity of this compound to both strong acids and bases makes its isolation from isomeric mixtures challenging. scispace.com

The cyclization of pseudoionone is the classic route to the ionone (B8125255) family. perfumerflavorist.com The choice of acid catalyst is critical as it dictates the ratio of the resulting isomers. perfumerflavorist.comnih.gov Generally, the reaction first produces α-ionone, which can then be rearranged into the thermodynamically more stable β-ionone by the acid catalyst. perfumerflavorist.com

Initial product distributions from the cyclization of pseudoionone, irrespective of the acid strength, are often a mixture containing approximately 40% alpha-ionone, 20% beta-ionone, and 40% this compound. researchgate.netresearchgate.net However, the final composition changes as the reaction progresses, with this compound isomerizing to other forms. researchgate.netresearchgate.net

Table 1: Influence of Acid Catalyst on Ionone Isomer Formation from Pseudoionone

| Catalyst | Primary Product(s) | Reference(s) |

| Sulfuric Acid (H₂SO₄) - Concentrated | β-Ionone | perfumerflavorist.com |

| Sulfuric Acid (H₂SO₄) - Diluted (e.g., 5%) | Mixture of α- and β-Ionone | perfumerflavorist.com |

| Phosphoric Acid (H₃PO₄) - 85% | Primarily α-Ionone | perfumerflavorist.com |

| Boron Trifluoride (BF₃) | Favors γ-Ionone formation | nih.gov |

Strong Brønsted acid sites have been shown to promote ionone formation effectively, with yields reaching up to 79% on certain solid acid catalysts, comparable to homogeneously catalyzed reactions using sulfuric acid. researchgate.netconicet.gov.arproquest.com

Advanced Chemical Synthesis Strategies

To overcome the isomerization challenges, more direct and selective methods for producing this compound have been developed. These strategies aim to form the gamma-isomer directly or under conditions that prevent subsequent rearrangement.

A more direct route to this compound involves the condensation of γ-cyclocitral with acetone. oup.comgoogle.com This approach bypasses the pseudoionone intermediate and its associated cyclization-induced isomerization problems. The synthesis involves preparing a key intermediate, 4-(6-methylene-2,2-dimethylcyclohexyl)-4-hydroxy-2-butanone, from γ-cyclocitral and acetone. oup.comcapes.gov.br This intermediate is then dehydrated to yield γ-ionone without the accompanying isomeric substances like α- and β-ionones. oup.com The coupling reagents used in this process can include di-n-butylboryl trifluoromethanesulfonate (B1224126) and triethylamine. scispace.comoup.com This method has been reported to successfully synthesize γ-ionone as the sole product. scispace.com

An alternative strategy that avoids harsh acidic conditions is the deoxygenation of γ-ionone epoxides. This route involves the opening of an epoxide precursor mediated by a low-valent titanium compound, which can be prepared from titanium tetrachloride (TiCl₄) and lithium aluminum hydride (LiAlH₄). scispace.com The TiCl₄-mediated epoxide opening creates a titanium-oxo intermediate, which then undergoes β-hydride elimination to form the characteristic double bond of γ-ionone. This method has demonstrated high yields of 85–90% with no detectable isomerization to the alpha or beta forms. Another deoxygenation method involves using zinc (Zn) and sodium iodide (NaI) in acetic acid. cnr.it

Enzymatic and Biocatalytic Synthesis

Biocatalysis has emerged as a powerful tool for the synthesis of specific, optically pure ionone isomers, which is of great interest as different isomers can have drastically different olfactory properties. zhaw.chmdpi.com These methods often employ enzymes like lipases and cyclases to achieve high selectivity.

Fungus-mediated biotransformations have been explored, as some species can convert γ-ionone into various derivatives through oxidation or reduction. mdpi.com For example, Penicillium corylophilum and Yarrowia lipolytica can reduce the conjugated double bond and carbonyl group of γ-ionone. mdpi.com

A significant advancement involves the use of squalene-hopene cyclases (SHCs), which perform cyclization reactions with excellent stereocontrol. zhaw.ch Researchers have screened SHC variants to transform geranylacetone (B162166) into the desired (R)-γ-dihydroionone. zhaw.ch By using substrate engineering, where the carbonyl group of the starting material is chemically protected, a monocycle can be produced that is then converted into the (S)-enantiomer with over 99% enantiomeric excess. zhaw.ch

Lipase-mediated reactions are also prominent. Lipase (B570770) PS, for instance, can catalyze the acetylation of ionol isomers with very high enantioselectivity. mdpi.com A chemo-enzymatic approach can be used where a racemic 4-hydroxy-γ-ionone derivative undergoes enantioselective and diastereoselective lipase kinetic acetylation. mdpi.comnih.govresearchgate.net This yields enantiopure precursors that can be converted to the target γ-ionone isomers. mdpi.comnih.govresearchgate.net

Lipase-Mediated Enantioselective Synthesis

Lipase-mediated enantioselective synthesis is a powerful strategy for obtaining optically active γ-ionone precursors. This method typically involves the kinetic resolution of a racemic alcohol through enantioselective acylation, where a lipase enzyme preferentially catalyzes the transformation of one enantiomer, leaving the other unreacted.

A cornerstone of this approach is the use of lipase from Pseudomonas cepacia (lipase PS), which has demonstrated high enantioselectivity in the acetylation of ionol isomers. researchgate.netmdpi.com The process often begins with the reduction of racemic γ-ionone using sodium borohydride (B1222165) (NaBH₄) to produce a diastereoisomeric mixture of γ-ionol. mdpi.com This racemic alcohol mixture is then subjected to acetylation using an acyl donor like vinyl acetate (B1210297), catalyzed by lipase PS. mdpi.com The enzyme selectively acetylates the ionol isomer with the (9R) absolute configuration, resulting in an enantiopure acetate and the unreacted (9S) ionol. mdpi.com These separated products can then be chemically oxidized, for instance with manganese dioxide (MnO₂), to yield the corresponding (R)- and (S)-enantiomers of γ-ionone. mdpi.com

Another effective substrate for this method is 4-hydroxy-γ-ionone. mdpi.commdpi.com Lipase PS can catalyze the acetylation of the (4R,6S)-4-hydroxy-γ-ionone isomer with both high enantioselectivity and complete diastereoselectivity. mdpi.com The resulting enantiopure acetate, (+)-88, serves as a versatile chiral building block for the synthesis of various terpenoids. mdpi.com

The table below summarizes key findings in lipase-mediated enantioselective synthesis of γ-ionone precursors.

Table 1: Lipase-Mediated Enantioselective Synthesis of γ-Ionone Precursors| Enzyme | Substrate | Acyl Donor | Product 1 (Form, ee) | Product 2 (Form, ee) | Reference |

|---|---|---|---|---|---|

| Lipase PS | Racemic γ-ionol isomers | Vinyl acetate | (+)-Acetate | (-)-Unreacted ionol | mdpi.com |

| Lipase PS | Racemic 4-hydroxy-γ-ionone | Vinyl acetate | (+)-Acetate ((+)-25) | Unreacted alcohol | mdpi.com |

| Lipase PS | Racemic alcohol 16a (8-methyl-γ-ionol derivative) | Vinyl acetate | (-)-Acetate (19) (99% ee) | (+)-Unreacted alcohol (16a) (87% ee) | ksu.edu.sa |

Enzyme-Mediated Resolution of Racemic Mixtures

Enzyme-mediated resolution is a foundational technique for separating enantiomers from a racemic mixture. In the context of γ-ionone, this primarily involves the kinetic resolution of racemic alcohols or their derivatives using hydrolases, particularly lipases. The enzyme's stereopreference allows for the conversion of one enantiomer into a new compound (e.g., an ester), which can then be easily separated from the unreacted enantiomer.

The resolution of racemic γ-ionol using lipase PS-mediated acetylation is a classic example. researchgate.net This approach has been extended to various other precursors. For instance, the enantiomers of 4-hydroxy-γ-ionone derivatives can be efficiently separated through lipase-catalyzed acetylation. ksu.edu.sa Similarly, the epoxidation of racemic γ-ionone followed by chemical reduction yields bicyclic alcohols, which can be resolved through a lipase PS-catalyzed process. mdpi.comnih.gov

While lipase PS is frequently used, other enzymes have also been employed. The kinetic resolution of racemic γ-cyclohomogeraniol, a related structure, was successfully catalyzed by lipase AK from Pseudomonas AK. researchgate.net The choice of enzyme and reaction conditions is critical for achieving high enantioselectivity. mdpi.com

The table below details examples of enzyme-mediated resolution of racemic mixtures related to γ-ionone.

Table 2: Enzyme-Mediated Resolution of Racemic γ-Ionone Precursors| Racemic Substrate | Enzyme | Method | Separated Products | Reference |

|---|---|---|---|---|

| γ-ionol | Lipase PS | Kinetic acetylation | Enantiopure acetate and unreacted γ-ionol | researchgate.net |

| 4-hydroxy-γ-ionone derivatives | Lipase PS | Kinetic acetylation | Enantiopure acetate and unreacted alcohol | mdpi.commdpi.com |

| Bicyclic alcohols (from γ-ionone) | Lipase PS | Kinetic acetylation | Enantioenriched alcohols and corresponding acetates | mdpi.comnih.gov |

Engineered Squalene-Hopene Cyclases in Asymmetric Synthesis

A novel and highly efficient route to enantiopure γ-ionone derivatives involves the use of engineered squalene-hopene cyclases (SHCs). zhaw.ch SHCs are enzymes that catalyze complex polyene cyclization reactions with remarkable stereocontrol. nih.gov Historically, a limitation of natural SHCs was their strict preference for producing (S)-enantiomers at the initial cyclization step. nih.govd-nb.info

Recent research has overcome this limitation through enzyme engineering. A new SHC from Acidothermus cellulolyticus (AciSHC) was identified that produces small quantities of monocyclic (R)-γ-dihydroionone from the substrate (E/Z)-geranylacetone. nih.govd-nb.infonih.gov Through directed evolution and optimization of the biocatalytic process, the conversion of the substrate to the desired (R)-γ-dihydroionone was significantly improved, reaching yields of 79%. nih.govnih.gov

A key discovery was that engineered AciSHC variants exhibit stereodivergent behavior depending on the geometry of the substrate's double bond. nih.govd-nb.info

The (Z)-isomer of geranylacetone (nerylacetone) is converted into the monocyclic (R)-γ-dihydroionone with excellent enantiomeric excess (>99% ee). nih.govd-nb.info

The (E)-isomer is transformed into a (S,S)-bicyclic ether. nih.govd-nb.info

This substrate-dependent stereodivergence provides a powerful tool for asymmetric synthesis. By selecting the appropriate geometric isomer of the starting material and the engineered SHC variant, it is possible to synthesize either the (R)- or the complementary (S)-γ-dihydroionone with exceptionally high optical purity (>99.9% ee). nih.govd-nb.infothieme-connect.de

The table below presents findings from the asymmetric synthesis using engineered SHCs.

Table 3: Asymmetric Synthesis of γ-Dihydroionone via Engineered SHCs| Enzyme | Substrate | Product | Enantiomeric Excess (ee) | Yield | Reference |

|---|---|---|---|---|---|

| Engineered AciSHC | (Z)-geranylacetone (nerylacetone) | (R)-γ-dihydroionone | >99% | 79% (optimized) | nih.govd-nb.infonih.gov |

| Engineered AciSHC | (E)-geranylacetone | (S,S)-bicyclic ether | >95% | - | nih.govd-nb.info |

Chemo-enzymatic Approaches for Enantiomeric Enrichment

Chemo-enzymatic strategies combine the selectivity of biocatalysts with the versatility of chemical reactions to construct complex, enantiomerically enriched molecules. mdpi.com These multi-step approaches are particularly effective for synthesizing γ-ionone isomers. nih.govresearchgate.net

A representative chemo-enzymatic pathway begins with the chemical synthesis of a racemic precursor, which is then resolved using an enzymatic reaction. The resulting enantiopure intermediates are subsequently converted into the final target molecule through further chemical transformations.

For example, the synthesis of enantiomerically enriched 10-ethyl-7,8-dihydro-γ-ionone isomers follows this pattern. mdpi.comnih.gov The process involves:

Chemical Synthesis: Racemic 4-hydroxy-γ-ionone derivatives are prepared from commercially available α-ionone through a series of regioselective chemical reactions. mdpi.com

Enzymatic Resolution: The racemic mixture of alcohols undergoes kinetic resolution via lipase PS-mediated acetylation. This step separates the enantiomers by converting one into an acetate while leaving the other as an alcohol, both with high enantiomeric excess. mdpi.comnih.gov

Chemical Transformation: The separated, enantiopure acetate and alcohol are then subjected to a stereospecific palladium-catalyzed reductive elimination. mdpi.comnih.gov This chemical step removes the acetate or hydroxyl group to furnish the final (R)-(+)- and (S)-(-)-10-ethyl-7,8-dihydro-γ-ionone products with excellent enantiomeric excess and yield. mdpi.comnih.gov

Another documented chemo-enzymatic approach involves the lipase-catalyzed resolution of 4-hydroxy-γ-ionone to yield an enantiopure acetate ((+)-25). mdpi.com This intermediate is then transformed into (S)-3,4-dehydro-γ-ionone via a palladium-catalyzed elimination of the acetate group. mdpi.com Further regioselective reduction of this product can lead to either (S)-γ-ionone or (S)-7,8-dihydro-γ-ionone, demonstrating the versatility of these combined strategies. mdpi.com

The table below outlines a chemo-enzymatic approach for producing enantiomerically enriched γ-ionone derivatives.

Table 4: Chemo-enzymatic Synthesis of Enriched γ-Ionone Derivatives| Starting Material | Key Enzymatic Step | Key Chemical Step(s) | Final Enriched Product | Reference |

|---|---|---|---|---|

| Racemic α-ionone | Lipase PS-mediated acetylation of 4-hydroxy-γ-ionone derivative (6a) | Regioselective synthesis of 6a; Pd-catalyzed reductive elimination of acetate/hydroxyl | Enantiomers of 10-ethyl-7,8-dihydro-γ-ionone | mdpi.comnih.gov |

| 4-hydroxy-γ-ionone | Lipase PS-mediated acetylation | Pd-catalyzed elimination; Regioselective reduction | (S)-γ-ionone or (S)-7,8-dihydro-γ-ionone | mdpi.com |

Stereochemistry and Chirality of Gamma Ionone

Enantiomeric Forms and Absolute Configuration Determination

Gamma-ionone possesses a chiral center at the C-6 position of its cyclohexene (B86901) ring, leading to the existence of two enantiomeric forms: (R)- and (S)-γ-ionone. The determination of the absolute configuration of these enantiomers has been a subject of significant research, often involving a combination of synthesis, spectroscopic analysis, and chemical correlation.

A definitive method for assigning the absolute configuration involves the selective reduction of the enantiomers of γ-ionone to the corresponding γ-dihydroionones. For instance, the reduction of (-)-γ-ionone and (+)-γ-ionone yields (-)-(R)-γ-dihydroionone and (+)-(S)-γ-dihydroionone, respectively. This correlation allows for the unambiguous assignment of the absolute configurations of the parent γ-ionones. researchgate.net

Furthermore, chemical correlation with known isomers has been a valuable tool. For example, the absolute configuration of γ-ionone enantiomers has been determined by relating them to the known configurations of α-ionone isomers. ksu.edu.sa This process often involves chemical transformations that convert the γ-isomers into the corresponding α- or β-isomers without affecting the stereocenter, thereby allowing for a confident assignment. ksu.edu.sa

Impact of Stereochemistry on Biological and Olfactory Properties

The stereochemistry of this compound has a dramatic effect on its biological and, most notably, its olfactory properties. The two enantiomers exhibit distinct fragrance profiles and odor thresholds, highlighting the stereospecificity of the olfactory receptors involved in their perception. researchgate.net

Comprehensive olfactory evaluations have revealed that the (S)-γ-ionone isomer is significantly more potent and possesses a more pleasant and natural violet-like aroma compared to its (R)-enantiomer. mdpi.com In fact, the odor threshold of (S)-γ-ionone is reported to be about 150 times lower than that of the (R)-enantiomer, underscoring the profound difference in how these two molecules interact with human olfactory receptors. mdpi.com This significant variation in scent perception between enantiomers is a well-documented phenomenon for many chiral aroma compounds. researchgate.netcabidigitallibrary.org

The table below summarizes the distinct olfactory properties of the this compound enantiomers.

| Enantiomer | Odor Description | Odor Threshold |

| (S)-γ-Ionone | Powerful, natural violet tonality | Very low |

| (R)-γ-Ionone | Weaker, less distinct aroma | ~150 times higher than (S)-enantiomer |

Data compiled from scientific literature. mdpi.com

Chiral Resolution Methodologies

Given the significant differences in the olfactory properties of the this compound enantiomers, the development of effective chiral resolution methods is of paramount importance for both research and industrial applications. Several strategies have been successfully employed to separate the racemic mixture of γ-ionone.

One of the most effective and widely used methods is enzyme-mediated kinetic resolution . This approach often involves the resolution of a precursor alcohol, such as γ-ionol, which is the reduced form of γ-ionone. Lipases, particularly from Pseudomonas cepacia, have been shown to be highly effective in the enantioselective acetylation of γ-ionol. researchgate.net This enzymatic process selectively acetylates one enantiomer of the alcohol, leaving the other enantiomer unreacted. The resulting mixture of the acetylated and unreacted alcohols can then be separated, and the individual enantiomers of γ-ionone can be obtained through subsequent chemical transformations. researchgate.netmdpi.commdpi.com

Another key strategy involves the fractional crystallization of diastereomeric derivatives. By reacting the racemic γ-ionol with a chiral acid, a mixture of diastereomeric esters is formed. These diastereomers have different physical properties, such as solubility, allowing for their separation by fractional crystallization. Subsequent hydrolysis of the separated diastereomers yields the enantiomerically pure alcohols, which can then be oxidized to the corresponding γ-ionone enantiomers. mdpi.com

Chiral chromatography also presents a viable, though often more specialized, method for the separation of γ-ionone enantiomers. Techniques like gas chromatography (GC) using chiral stationary phases (CSPs) can effectively separate volatile chiral compounds. wvu.edugcms.cz Derivatized cyclodextrins are commonly used as the chiral selectors in these stationary phases. gcms.cz While direct chromatographic resolution of γ-ionone is possible, it is often the resolution of its precursors that is more commonly reported in the literature.

The table below provides a summary of the primary chiral resolution methodologies for this compound.

| Methodology | Description | Key Reagents/Components |

| Enzyme-Mediated Kinetic Resolution | Selective enzymatic reaction (e.g., acetylation) of one enantiomer of a precursor alcohol (γ-ionol), allowing for separation. | Lipases (e.g., from Pseudomonas cepacia), acyl donor (e.g., vinyl acetate). researchgate.netmdpi.com |

| Fractional Crystallization | Formation of diastereomeric derivatives with different physical properties, enabling separation by crystallization. | Chiral resolving agents (e.g., chiral acids). mdpi.com |

| Chiral Chromatography | Direct separation of enantiomers using a column with a chiral stationary phase. | Chiral stationary phases (e.g., derivatized cyclodextrins). wvu.edugcms.cz |

These methodologies have been instrumental in providing access to enantiomerically pure forms of this compound, facilitating detailed studies of their distinct properties and enabling their use in applications where stereochemical purity is crucial.

Metabolism and Biotransformation of Gamma Ionone

Mammalian Metabolic Pathways

While specific research on the mammalian metabolism of γ-ionone is less common than for its isomers, α- and β-ionone, the primary metabolic routes are expected to be shared due to their structural similarities. The key enzymatic processes include hydroxylation, ketone reduction, and subsequent conjugation.

Ionones are recognized as metabolites of carotenoids. wikipedia.org For instance, carotenes such as α-carotene and β-carotene can be metabolized to β-ionone, which possesses vitamin A activity. wikipedia.org The metabolism of ionones generally follows pathways typical for xenobiotics, involving Phase I functionalization reactions followed by Phase II conjugation. The fundamental structure of an α,β-unsaturated ketone within a cyclohexene (B86901) ring is the primary target for enzymatic action. hmdb.ca

Allylic hydroxylation is a critical Phase I metabolic reaction for ionones, introducing a hydroxyl group at a carbon atom adjacent to a double bond. This reaction is typically catalyzed by cytochrome P450 monooxygenases. nih.gov The position of the double bond within the ionone's cyclohexene ring dictates the site of hydroxylation. In γ-ionone, the endocyclic double bond is between C5 and C6, making the methylene (B1212753) group at C2 the primary target for allylic oxidation.

Enzymatic hydroxylation is a known pathway for converting C(sp³)–H bonds to C–O bonds. nih.gov While chemical methods for γ-hydroxylation of enones can be challenging, enzymatic systems in biological organisms perform these transformations with high specificity. nih.govresearchgate.net For other ionone (B8125255) isomers, such as α-ionone, hydroxylation occurs at the C-3 position, which is allylic to its double bond. nih.gov In β-ionone, the allylic C-4 position is the most electronically activated site for this oxidative attack. researchgate.netrsc.org By analogy, the C-2 position in γ-ionone is the most susceptible to this metabolic transformation.

The ketone group on the butenone side chain of γ-ionone is susceptible to reduction, a common metabolic fate for aldehydes and ketones. This reaction converts the ketone into a secondary alcohol, a product often referred to as an "ionol." In vivo, this reduction is catalyzed by carbonyl reductase enzymes. The resulting metabolite from γ-ionone would be γ-ionol. This reduction of the keto group is a significant pathway observed in the fungal biotransformation of ionones and is a recognized metabolic route in mammals. nih.govyoutube.com

Following Phase I reactions like hydroxylation and ketone reduction, the resulting metabolites possess functional groups (hydroxyl groups) that can undergo Phase II conjugation reactions. numberanalytics.com These reactions attach endogenous polar molecules, such as glucuronic acid (glucuronidation) or sulfate (B86663) (sulfation), to the metabolite. numberanalytics.com This process significantly increases the water solubility of the compound, which is a critical step for its elimination from the body via urine or bile. numberanalytics.com While direct studies on γ-ionone conjugation are limited, metabolites like hydroxy-γ-ionone or γ-ionol are prime substrates for these pathways.

Microbial and Fungal Biotransformation of Ionone Isomers

The biotransformation of ionones by microorganisms is a field of study with potential applications in producing valuable flavor and fragrance compounds. Fungi, in particular, have demonstrated a robust capacity to modify the structure of γ-ionone through various oxidative and reductive processes. nih.gov The fungus-mediated transformation of γ-ionone had not been extensively studied until more recently due to the compound's rarity. nih.gov

Several fungal species have been shown to efficiently transform γ-ionone into different derivatives. For example, Aspergillus niger is highly effective at oxidizing γ-ionone, producing cis-2-hydroxy-γ-ionone and 3-oxo-γ-ionone in high yields. nih.gov In contrast, for fungi like Penicillium corylophilum and the yeast Yarrowia lipolytica, reductive pathways are more prominent than oxidative ones. nih.gov These organisms convert γ-ionone into dihydro-γ-ionone (reduction of the conjugated double bond) and γ-ionol (reduction of the carbonyl group). nih.gov

Interestingly, the oxidation of the allylic methylene group at the C-6 position (adjacent to the exocyclic double bond in some representations, though less favored than C-2) appears to be a minor pathway in the fungal biotransformation of γ-ionone. nih.gov

The table below summarizes the observed biotransformation products of γ-ionone by different fungal species.

| Microorganism | Main Transformation Products from γ-Ionone | Predominant Pathway |

| Aspergillus niger | cis-2-hydroxy-γ-ionone, 3-oxo-γ-ionone | Oxidation |

| Penicillium corylophilum | cis-2-hydroxy-γ-ionone, Dihydro-γ-ionone, γ-Ionol | Oxidation & Reduction |

| Yarrowia lipolytica | Dihydro-γ-ionone, γ-Ionol | Reduction |

| Penicillium roqueforti | cis-2-hydroxy-γ-ionone | Oxidation |

| Nigrospora oryzae | Mixture of unknown compounds | Extensive Degradation |

| Curvularia lunata | Mixture of unknown compounds | Extensive Degradation |

| Fusarium culmorum | Mixture of unknown compounds | Extensive Degradation |

Biological Activities and Mechanistic Elucidations of Gamma Ionone

Cellular and Molecular Interaction Profiles

The biological effects of ionones are initiated through specific interactions at the cellular and molecular level, beginning with the activation of a specific olfactory receptor. This binding event triggers a cascade of intracellular signals that ultimately dictate cellular responses.

Intracellular Signaling Cascade Activation, including MAPK Pathways (p38 MAPK, JNK)

Following the activation of OR51E2, a key downstream consequence is the stimulation of intracellular signaling cascades, most notably the Mitogen-Activated Protein Kinase (MAPK) pathways. nih.gov These pathways are crucial regulators of various cellular processes. Research has demonstrated that stimulation of OR51E2 leads to the activation of several members of the MAPK family. frontiersin.orgnih.gov

Specifically, treatment with beta-ionone (B89335) has been shown to significantly increase the protein expression levels of p38 MAPK and Jun-amino-terminal kinase (JNK). nih.gov Concurrently, the expression of another MAPK member, the extracellular signal-regulated kinase (ERK), was decreased in the same study. nih.gov The activation of these stress-activated protein kinases, p38 and JNK, is implicated in cellular responses to environmental stressors and inflammatory cytokines and plays a significant role in determining cell fate, including apoptosis and cell cycle arrest. cellsignal.comassaygenie.comnih.gov

| MAPK Pathway | Effect of OR51E2 Activation by Beta-Ionone | Primary Cellular Functions |

|---|---|---|

| p38 MAPK | Increased Protein Expression | Response to stress, inflammation, apoptosis, cell cycle arrest. cellsignal.comassaygenie.com |

| JNK | Increased Protein Expression | Response to stress, apoptosis, inflammation. assaygenie.comnih.gov |

| ERK1/2 | Decreased Protein Expression (in some contexts) | Cell proliferation, differentiation, survival. nih.govassaygenie.com |

Modulation of Intracellular Calcium Release

A primary and rapid response following the activation of OR51E2 is the modulation of intracellular calcium (Ca2+) levels. frontiersin.orgnih.gov Upon agonist binding, a Ca2+-dependent signal pathway is triggered, leading to a transient rise in the cytosolic Ca2+ concentration. frontiersin.orgnih.govresearchgate.net This elevation is caused by the release of Ca2+ from intracellular stores, such as the endoplasmic reticulum, and can also involve an influx of external Ca2+. nih.govnih.gov The increase in intracellular free calcium acts as a crucial second messenger, influencing a multitude of cellular functions and activating various downstream enzymes and signaling proteins essential for the cell's physiological response. frontiersin.orgnih.gov

Regulation of Gene and Protein Expression

The signaling cascades initiated by gamma-ionone and its related isomers extend to the regulation of genes and proteins that control fundamental cellular processes, including the cell cycle and apoptosis.

Cell Cycle Regulatory Proteins Influence

The activation of MAPK pathways by ionones directly influences the expression of key cell cycle regulatory proteins. nih.govresearchgate.net Studies have shown that beta-ionone can induce cell cycle arrest, particularly at the G0/G1 phase. nih.govnih.gov This arrest is associated with significant changes in the levels of cyclins and cyclin-dependent kinases (Cdks), which are the core components of the cell cycle control system. nih.gov

Specifically, treatment has been observed to decrease the expression of Cdk4, Cyclin B1, and Cyclin D1. nih.govnih.gov In contrast, the expression of the cyclin-dependent kinase inhibitor p27 is increased. nih.gov By down-regulating the proteins that drive the cell cycle forward (Cdks and cyclins) and up-regulating proteins that halt it (Cdk inhibitors), ionones can effectively suppress cell proliferation. nih.govnih.gov

| Protein | Protein Family | Effect of Beta-Ionone Treatment |

|---|---|---|

| Cdk4 | Cyclin-Dependent Kinase | Decreased Expression nih.govnih.gov |

| Cyclin B1 | Cyclin | Decreased Expression nih.gov |

| Cyclin D1 | Cyclin | Decreased Expression nih.govnih.gov |

| p27 | Cdk Inhibitor | Increased Expression nih.gov |

Pro-Apoptotic and Anti-Apoptotic Protein Modulation

A critical aspect of the biological activity of ionones is their ability to induce apoptosis, or programmed cell death, by modulating the delicate balance between pro- and anti-apoptotic proteins. nih.gov The intrinsic pathway of apoptosis is largely regulated by the Bcl-2 family of proteins. nih.govfrontiersin.org Research demonstrates that beta-ionone shifts this balance in favor of apoptosis. nih.gov

This is achieved by increasing the expression of the pro-apoptotic protein Bax and reducing the expression of the anti-apoptotic protein Bcl-2. nih.gov The increased ratio of Bax to Bcl-2 enhances mitochondrial membrane permeability, leading to the release of cytochrome c and the subsequent activation of executioner caspases, such as caspase-3, which carry out the process of cell death. nih.gov Furthermore, beta-ionone has been found to sensitize cells to apoptosis induced by other agents, such as TRAIL (Tumor necrosis factor-related apoptosis-inducing ligand), by upregulating the expression of its receptor, Death Receptor 5 (DR5). nih.govnih.gov

HMG-CoA Reductase Regulation

3-hydroxy-3-methylglutaryl-coenzyme A (HMG-CoA) reductase is the rate-limiting enzyme in the mevalonate (B85504) pathway, a critical metabolic route for the synthesis of cholesterol and numerous non-sterol isoprenoids. wikipedia.orgnih.gov The regulation of this enzyme is a key control point for cellular cholesterol homeostasis.

Research into the biological activities of ionones has investigated their interaction with this pathway. Studies on beta-ionone, a structural isomer of this compound, have shown that it can suppress the activity of HMG-CoA reductase. mdpi.comresearchgate.net This suppression is not at the transcriptional level but occurs post-transcriptionally. The proposed mechanism suggests that beta-ionone indirectly facilitates the degradation of the HMG-CoA reductase enzyme. It is thought to achieve this by increasing the cellular levels of farnesol, a non-sterol product of the mevalonate pathway known to promote the degradation of the reductase enzyme. mdpi.com This regulatory action highlights a potential mechanism by which ionones could influence lipid metabolism.

Pro-Inflammatory Mediator and Cytokine Modulation

Pro-inflammatory cytokines and mediators are key signaling molecules that orchestrate inflammatory responses. thermofisher.com Dysregulation of these molecules is associated with various inflammatory conditions. Scientific investigations have revealed that ionone (B8125255) isomers possess the ability to modulate these inflammatory pathways.

Studies focusing on beta-ionone demonstrate its capacity to inhibit the expression of pro-inflammatory mediators induced by lipopolysaccharide (LPS). mdpi.comresearchgate.net This includes the suppression of key molecules such as nitric oxide (NO), prostaglandin (B15479496) E2 (PGE2), and tumor necrosis factor-alpha (TNF-α). researchgate.net The underlying mechanism for this modulation involves the inhibition of critical inflammatory signaling cascades, including the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways. mdpi.com By retarding the activity of the protein kinase Akt, beta-ionone can decrease the DNA-binding activity of NF-κB, a pivotal transcription factor for pro-inflammatory genes. mdpi.com Furthermore, it inhibits the phosphorylation of MAPKs (p38, JNK, and ERK), which are also central to the production of inflammatory mediators. mdpi.com Similarly, research on 3-hydroxy-β-ionone has shown it suppresses inflammation by controlling the NF-κB pathway. soton.ac.uk

Pharmacological Research Findings

Anticancer Activity and Apoptosis Induction in Malignant Cells, particularly Prostate Cancer Cells

The ionone backbone has been identified as a promising scaffold in anticancer research. mdpi.com Studies have particularly highlighted its activity against prostate cancer cells. The anticancer effects of beta-ionone are partly mediated through the olfactory receptor OR51E2, which is expressed in prostate cancer cells. mdpi.com Activation of this receptor by beta-ionone initiates a signaling cascade involving proline-rich tyrosine kinase 2 (Pyk2), which in turn leads to an increase in the phosphorylation of p38 MAPK. This pathway is believed to contribute to the anti-proliferative effects of beta-ionone in these cells. mdpi.com

Furthermore, ionone-based chalcones have been synthesized and shown to possess substantial in vitro anti-proliferative activity across a range of prostate cancer cell lines, including LNCaP, PC-3, and 22Rv1. nih.gov These compounds have demonstrated the ability to antagonize the androgen receptor, a key driver in prostate cancer progression. nih.gov The induction of apoptosis, or programmed cell death, is a key mechanism for the anticancer activity of many compounds. Research indicates that ionones regulate the expression of pro-apoptotic and anti-apoptotic proteins, shifting the balance towards cell death in malignant cells. mdpi.comresearchgate.net

| Compound/Derivative | Cancer Cell Line | Observed Effect |

| Beta-ionone | Prostate Cancer Cells | Anti-proliferative activity via OR51E2 and Pyk2 signaling. mdpi.com |

| Ionone-based Chalcones | LNCaP, PC-3, 22Rv1 | In vitro anti-proliferative activity. nih.gov |

| Ionone-based Chalcones | LNCaP | Antagonism of wild type and mutated androgen receptors. nih.gov |

Anti-inflammatory Efficacy and Underlying Pathways

The anti-inflammatory properties of ionones have been demonstrated in various experimental models. As detailed in section 6.2.4, the primary mechanism for this efficacy is the suppression of the NF-κB and MAPK signaling pathways. mdpi.com This action effectively reduces the production of a suite of pro-inflammatory molecules, including cytokines like TNF-α and mediators like NO and PGE2. researchgate.net

In a mouse model of ulcerative colitis, administration of beta-ionone was shown to prevent colonic tissue damage, reduce inflammatory phenomena, and protect the colonic epithelial mucosal barrier. maxapress.com This protective effect was associated with its ability to modulate gut microbiota and reduce inflammatory cytokine expression in the colon tissue. maxapress.com Studies on 3-hydroxy-β-ionone, isolated from Moringa oleifera, further corroborate these findings, showing a decrease in the production of inflammatory cytokines, chemokines, and adhesion molecules in a human endothelial cell model. soton.ac.uk

| Ionone Isomer/Derivative | Key Pathway/Mediator Inhibited | Model System | Reference |

| Beta-ionone | NF-κB, MAPK, Akt | LPS-stimulated BV2 microglial cells | mdpi.com |

| Beta-ionone | Pro-inflammatory cytokines | Dextran sulfate (B86663) sodium-induced colitis in mice | maxapress.com |

| 3-hydroxy-β-ionone | NF-κB pathway | TNF-α-stimulated human endothelial cells | soton.ac.uk |

Antimicrobial Properties

Beyond their anticancer and anti-inflammatory activities, ionones have been recognized for their antimicrobial capabilities. mdpi.com Research has indicated that beta-ionone possesses both antibacterial and fungicidal properties. maxapress.comnih.gov This broad-spectrum activity suggests a role in defense mechanisms, both in their natural plant sources and as potential therapeutic agents. Further research into synthetic derivatives has also been pursued. For example, novel thiazolylhydrazone derivatives of beta-ionone have been synthesized and shown to exhibit significant antifungal activity, highlighting the potential of the ionone structure as a basis for developing new antimicrobial compounds. mdpi.com

Ecological Roles and Plant-Insect Interactions

In nature, this compound and its isomers function as volatile organic compounds (VOCs) that mediate complex interactions between plants and other organisms, particularly insects. nih.gov As volatile secondary metabolites, ionones contribute to the characteristic aroma of many flowers and fruits, playing a crucial role in chemical ecology. nih.gov

These compounds can act as ecological cues, serving as either attractants or repellents to insects. nih.gov For instance, the scent of ionones can attract pollinators to flowers, facilitating plant reproduction. Conversely, they can also function as defense compounds. Research has demonstrated that beta-ionone released from the leaves of certain clover species (Trifolium glanduliferum and Trifolium strictum) acts as a feeding deterrent against the red-legged earth mite (Halotydeus destructor). nih.gov The emission of these volatiles is a key component of a plant's defense strategy against herbivory. nih.govusda.gov The specific blend and concentration of emitted volatiles can convey information to insects about the plant's status and quality, influencing insect behavior such as foraging and oviposition. nih.govusda.gov

Volatile Organic Compound Emission in Plant Defense

The emission of volatile organic compounds (VOCs) is a key component of plant defense strategies. While research has extensively documented the role of various VOCs in repelling herbivores and attracting predators, specific information regarding this compound's direct role as an emitted defense compound is not extensively detailed in the currently available scientific literature. Plants produce a diverse array of volatile compounds, including terpenoids, fatty acid derivatives, and benzenoids, in response to biotic stresses like herbivory and pathogen attacks. researchgate.net These emissions can serve as a direct defense by deterring herbivores or as indirect defense by attracting the natural enemies of the attacking herbivores. researchgate.netnih.gov

Influence on Herbivore Behavior and Plant Sensing Mechanisms

The influence of specific volatile compounds on herbivore behavior is a critical aspect of chemical ecology. Herbivores use plant-emitted VOCs as cues to locate host plants and assess their quality. Conversely, plants have evolved to produce compounds that repel or deter herbivores.

While there is evidence for the repellent effects of other ionone isomers, such as beta-ionone, on various herbivores including flea beetles and spider mites, specific studies detailing the influence of this compound on herbivore behavior are limited. researchgate.net Research on related compounds suggests that the structural characteristics of ionones are important for their biological activity, and thus this compound may possess unique interactive properties with herbivore sensory systems. researchgate.net However, without direct experimental evidence, its specific role as a repellent or attractant remains speculative.

Regarding plant sensing mechanisms, plants are capable of perceiving VOCs from neighboring plants, which can prime their own defenses. researchgate.netnih.gov This "eavesdropping" allows for a more rapid and robust defense response upon subsequent attack. The mechanisms by which plants perceive these volatile cues are complex and are an active area of research. mdpi.com While it has been shown that compounds like beta-ionone can elicit defense responses in neighboring plants, there is a lack of specific research identifying the plant sensing mechanisms for this compound and its role in priming plant defenses. researchgate.netnih.gov

Involvement in Inter-plant Communication

Inter-plant communication via airborne volatile organic compounds is a well-documented phenomenon that allows plants to warn each other of impending threats. uu.nlnih.gov When a plant is damaged by herbivores or pathogens, it releases a blend of VOCs that can be perceived by nearby plants. nih.gov This perception can lead to the induction of defense-related genes and the production of defensive compounds in the receiving plant, even before it is attacked. researchgate.netnih.gov

This form of communication can also occur belowground through common mycorrhizal networks, which can transfer defense signals between interconnected plants. nih.govplos.org These networks can facilitate the transfer of nutrients and warning signals, contributing to a community-level defense response. nih.govplos.org

Advanced Analytical Methodologies for Gamma Ionone Research

Chromatographic Techniques for Separation and Quantification

Chromatographic methods are fundamental in the analysis of γ-ionone, allowing for its separation from complex mixtures and its subsequent quantification.

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) is a valuable tool for the analysis of ionones, including the gamma isomer. While less common than gas chromatography for volatile compounds, HPLC is particularly useful for the analysis of carotenoid extracts, which are precursors to ionones. google.comresearchgate.net For instance, HPLC systems equipped with a diode-array detector have been successfully employed to analyze carotenoid profiles in bacteria. google.comresearchgate.netgoogle.com The separation is often achieved on a C18 stationary phase. google.comgoogle.com Although direct HPLC methods for γ-ionone are not extensively detailed in the provided results, the technique's applicability for its precursors underscores its importance in the broader context of ionone (B8125255) research. Furthermore, HPLC is considered a standard method for verifying the purity of compounds like γ-ionone, often in conjunction with other techniques.

Gas Chromatography-Mass Spectrometry (GC-MS) for Qualitative and Quantitative Analysis

Gas Chromatography-Mass Spectrometry (GC-MS) stands as a primary technique for both the qualitative and quantitative analysis of γ-ionone. ocl-journal.org This method combines the superior separation capabilities of gas chromatography with the powerful identification ability of mass spectrometry. In GC, compounds are separated based on their volatility and interaction with a stationary phase within a capillary column. For ionone analysis, non-polar columns like HP-5 are often utilized.

The mass spectrometer fragments the eluted compounds into characteristic ions, creating a unique mass spectrum that serves as a chemical fingerprint. The NIST Mass Spectrometry Data Center provides reference mass spectra for γ-ionone, with prominent peaks (m/z) at 43 and 121, which are crucial for its identification. nih.gov GC-MS is not only used for identification but also for quantification, even at trace levels. researchgate.net For instance, methods have been developed for the quantitative determination of related ionones in various matrices. researchgate.netnih.gov

Table 1: GC-MS Parameters for Ionone Analysis

| Parameter | Description | Reference |

|---|---|---|

| Column Type | Non-polar columns such as HP-5 are commonly used for the separation of ionone isomers. | |

| Detection | Mass spectrometry provides characteristic fragmentation patterns for identification. | nih.gov |

| Key Mass Fragments (m/z) | For γ-ionone, key mass-to-charge ratio peaks are observed at 43 and 121. | nih.gov |

| Application | Used for both qualitative identification and quantitative measurement of γ-ionone in various samples. | ocl-journal.orgresearchgate.net |

Multidimensional Gas Chromatography with Tandem Mass Spectrometric Detection (MDGC-MS/MS)

For the analysis of trace amounts of ionones in highly complex samples, Multidimensional Gas Chromatography with Tandem Mass Spectrometry (MDGC-MS/MS) offers enhanced resolution and sensitivity. nih.gov This advanced technique employs two or more chromatographic columns with different selectivities. A specific fraction from the first column containing the analyte of interest is "heart-cut" and transferred to a second column for further separation. nih.gov This two-dimensional separation significantly reduces matrix interference, allowing for more accurate quantification and identification. acs.org

MDGC has been particularly effective in the authenticity control of food and beverages, where the enantiomeric ratios of chiral aroma compounds like ionones are determined. researchgate.netbibliotekanauki.pl The use of tandem mass spectrometry (MS/MS) as a detector further increases selectivity and sensitivity, making it possible to analyze compounds at very low concentrations. nih.govoeno-one.eu

Spectroscopic Characterization Techniques

Spectroscopic techniques are indispensable for the structural elucidation of γ-ionone. Methods such as Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C), Infrared (IR) spectroscopy, and Mass Spectrometry (MS) provide detailed information about the molecule's atomic arrangement and functional groups. researchgate.netmdpi.com ¹H-NMR and ¹³C-NMR spectra reveal the connectivity of hydrogen and carbon atoms, respectively, which is fundamental to confirming the structure of newly synthesized or isolated γ-ionone derivatives. mdpi.comtandfonline.comscielo.org.mx IR spectroscopy is used to identify the presence of specific functional groups, such as the carbonyl (C=O) group characteristic of ketones. mdpi.comscielo.org.mx The collective data from these spectroscopic methods provide unambiguous structural confirmation of the γ-ionone molecule. researchgate.netmdpi.com

Chiral Analytical Methods for Enantiomeric Purity Assessment

Gamma-ionone possesses a chiral center, meaning it can exist as two non-superimposable mirror images called enantiomers. tandfonline.comcabidigitallibrary.org These enantiomers can exhibit different sensory properties. cabidigitallibrary.org Therefore, methods to separate and quantify the individual enantiomers are crucial for flavor and fragrance research. Chiral gas chromatography is the most common technique for this purpose. gcms.czresearchgate.net This is achieved by using a chiral stationary phase (CSP) in the GC column, which interacts differently with each enantiomer, leading to their separation. gcms.czresearchgate.net

Cyclodextrin derivatives are widely used as chiral selectors in these stationary phases. researchgate.netnih.gov For instance, derivatives of β- and γ-cyclodextrins have been successfully employed for the enantioseparation of ionones. nih.govresearchgate.net The determination of the enantiomeric ratio is important for authenticity control, as synthetic ionones are often racemic (an equal mixture of both enantiomers), while naturally occurring ionones may have a specific enantiomeric distribution. nih.gov

Table 2: Chiral GC Columns for Ionone Enantioseparation

| Chiral Stationary Phase | Application | Reference |

|---|---|---|

| Heptakis(2,3,6-tri-O-methyl)-β-cyclodextrin | Enantiomer separation of α-ionone. | researchgate.net |

| Octakis(2,3-di-O-pentyl-6-O-methyl)-γ-cyclodextrin | Enantioselective analysis of α-ionone in wine. | nih.gov |

| tert-Butyldimethylsilyl β-cyclodextrin | Separation of α-ionone enantiomers in carrot extract. | acs.org |

Computational Chemistry and Modeling Approaches in Enzyme Engineering and Structure-Activity Relationships

Computational chemistry and molecular modeling are increasingly being used to understand the biosynthesis and structure-activity relationships of γ-ionone. nih.gov These computational approaches can provide insights into the interactions between γ-ionone and its biological targets, such as olfactory receptors. By modeling the binding of different ionone isomers to receptor sites, researchers can better understand why they exhibit different odor characteristics.

Furthermore, computational methods are valuable in the field of enzyme engineering. For example, by modeling the active site of enzymes involved in carotenoid cleavage, which produces ionones, scientists can predict how mutations might alter the enzyme's specificity and efficiency, potentially leading to the enhanced production of γ-ionone. nih.gov Density Functional Theory (DFT) calculations have been used to study the photochemistry of related ionones, providing insights into their molecular properties. thegoodscentscompany.com

Research Applications and Future Directions

Development of Novel Therapeutic Agents

A thorough review of current scientific literature reveals a significant gap in the exploration of gamma-ionone for therapeutic purposes. Unlike its well-studied isomers, specific research into the efficacy of this compound as a scaffold for drug discovery is limited.

Currently, there is a lack of specific studies investigating this compound as a foundational structure for the development of new anticancer drugs. Research into the anticancer properties of ionones has predominantly focused on other isomers of the compound. Therefore, the potential of the unique structural features of this compound in oncology remains an unexplored area of research.

Similarly, the scientific literature does not provide specific evidence for the use of this compound in the development of anti-inflammatory or antimicrobial agents. While the broader class of ionones has been investigated for such properties, data focusing exclusively on the gamma isomer is not currently available. Future research is necessary to determine if this compound possesses any significant anti-inflammatory or antimicrobial activity that could be harnessed for therapeutic development.

Investigating Chemoreception and Olfactory System Biology

The role of this compound in the field of chemoreception, particularly in understanding the biology of the olfactory system, is an area of active investigation. The study of how different stereoisomers of a chiral molecule are perceived by the olfactory system provides valuable insights into the nature of odorant-receptor interactions. This compound, being a chiral molecule, exists as two enantiomers, (+)-γ-ionone and (-)-γ-ionone, which have been found to exhibit distinct olfactory properties. researchgate.net

Research has demonstrated that the human perception of these enantiomers differs significantly in both character and intensity. This suggests that the olfactory receptors in the human nasal epithelium can distinguish between the two mirror-image forms of the molecule. Such enantioselective perception is crucial for understanding the three-dimensional structural requirements for the binding of odorants to their specific G-protein coupled receptors. nih.gov

A study on the olfactory evaluation of the enantiomers of this compound revealed the following distinct profiles: leffingwell.com

| Enantiomer | Odor Description | Odor Threshold (in air) |

| (R)-(-)-gamma-Ionone | Weak green, fruity, pineapple-like with metallic aspects and slight woody, ionone-type nuances. | 11 ppb |

| (S)-(+)-gamma-Ionone | Linear, very pleasant, floral, green, woody with a natural violet tonality; considered the most powerful and pleasant isomer. | Not specified |

This table presents the distinct olfactory characteristics of the two enantiomers of this compound.

This dramatic difference in scent perception between the two enantiomers underscores the high degree of specificity in the olfactory system. researchgate.net These findings are critical for researchers modeling the binding sites of olfactory receptors and for the fragrance industry in creating specific scent profiles. nih.gov The study of this compound and its derivatives continues to be a valuable tool in exploring the complex mechanisms that translate a chemical structure into a perceived smell. nih.gov

Applications in Authenticity Control and Analytical Fingerprinting

The detection of adulteration in food and fragrance products is a critical application of analytical chemistry. While ionones, in general, are monitored as markers for authenticity, particularly in wine, specific methods focusing on this compound are not as well-documented as those for its alpha and beta isomers. nih.gov The illegal addition of synthetic aroma compounds to natural products can be detected by analyzing the concentration and isomeric or enantiomeric ratios of these substances. researchgate.net

Analytical techniques such as multidimensional gas chromatography coupled with mass spectrometric detection (MDGC-MS) are employed for the trace-level analysis of volatile compounds like ionones in complex matrices such as wine. nih.gov These methods can separate different isomers and enantiomers, providing a detailed chemical fingerprint of the product. researchgate.net However, published methodologies for wine authenticity have thus far concentrated on the concentrations of α-ionone and β-ionone and the enantiomeric ratio of α-ionone as potential markers for adulteration. nih.gov

The potential for using this compound as a specific marker for authenticity control in various products exists but remains an area for further development. Establishing the natural concentration ranges and enantiomeric distribution of this compound in authentic products like fruit juices, essential oils, and alcoholic beverages would be the first step toward its use in analytical fingerprinting to detect fraudulent practices.

Prospects for Metabolic Engineering in Industrial Production

The industrial production of ionones has traditionally relied on chemical synthesis, which often involves the acid-catalyzed cyclization of pseudoionone (B86502). perfumerflavorist.com This process typically yields a mixture of isomers, and achieving high selectivity for the less common this compound can be challenging. More recent chemical synthesis strategies have been developed to produce this compound as the sole product, for instance, by dehydration of a key intermediate, 4-(6-methylene-2,2-dimethylcyclohexyl)-4-hydroxy-2-butanone, which is prepared from γ-cyclocitral and acetone. oup.com

However, there is a growing interest in biotechnological production methods for aroma compounds. Metabolic engineering of microorganisms offers a promising and sustainable alternative for the production of specific isomers like this compound. The biosynthesis of ionones in nature occurs through the enzymatic cleavage of carotenoids by carotenoid cleavage dioxygenases (CCDs). wikipedia.org

The prospects for the metabolic engineering of this compound production would involve the following key steps:

Identifying the Precursor Carotenoid: The specific carotenoid precursor that is cleaved to form this compound would need to be identified or confirmed.

Characterizing the Specific Enzyme: The specific carotenoid cleavage dioxygenase (CCD) responsible for the precise cleavage to form this compound would need to be isolated and characterized.

Engineering a Host Organism: A suitable microbial host, such as Saccharomyces cerevisiae or Escherichia coli, would be genetically engineered to:

Enhance the production of the specific carotenoid precursor.

Express the gene for the specific CCD enzyme that produces this compound.

Optimization: The metabolic pathways in the host organism would be optimized to maximize the flux towards the precursor and enhance the final yield of this compound.

While successful metabolic engineering strategies have been reported for alpha- and beta-ionone (B89335), the application of these techniques specifically for the industrial production of this compound is a future prospect that holds significant potential for the flavor and fragrance industries.

Q & A

Basic Research Questions

Q. What are the critical physicochemical properties of gamma-Ionone that researchers must characterize for experimental reproducibility?

- Methodological Answer : this compound’s properties (e.g., purity, solubility, stability) should be verified using HPLC (>98% purity as per analytical standards) and spectroscopic techniques (NMR, GC-MS) . Documentation must adhere to IUPAC nomenclature guidelines to avoid ambiguity in molecular descriptors (e.g., CAS 79-76-5 for this compound) . Stability studies under varying storage conditions (-20°C) should be included to ensure data reliability .

Q. How can researchers systematically review existing literature on this compound’s biochemical pathways?

- Methodological Answer : Use structured databases (SciFinder, Web of Science) to collate peer-reviewed studies on this compound’s biosynthesis, degradation, or receptor interactions . Focus on identifying gaps, such as conflicting reports on its bioactivity in plant vs. mammalian systems. Employ citation tracking and keyword filters (e.g., "this compound AND oxidative stress") to prioritize high-impact journals .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.